molecular formula C8H10ClNO B13573752 2-Chloro-3-methoxy-4-methylaniline

2-Chloro-3-methoxy-4-methylaniline

Cat. No.: B13573752
M. Wt: 171.62 g/mol
InChI Key: AHXSZWQXADQPAW-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-4-methylaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, featuring a chloro group at the second position, a methoxy group at the third position, and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methoxy-4-methylaniline typically involves the nitration of a precursor compound followed by reduction. One common method includes the nitration of 2-chloro-4-methylanisole to form 2-chloro-3-methoxy-4-nitrotoluene, which is then reduced to this compound using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxy-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-methoxy-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-4-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylaniline
  • 3-Chloro-2-methylaniline
  • 4-Chloro-2-methylaniline
  • 2-Methylaniline

Uniqueness

2-Chloro-3-methoxy-4-methylaniline is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its similar compounds .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-3-methoxy-4-methylaniline

InChI

InChI=1S/C8H10ClNO/c1-5-3-4-6(10)7(9)8(5)11-2/h3-4H,10H2,1-2H3

InChI Key

AHXSZWQXADQPAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)Cl)OC

Origin of Product

United States

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